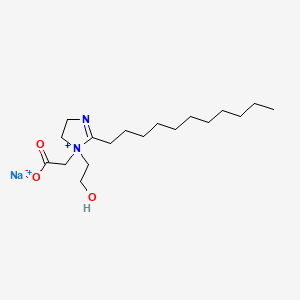

Sodium lauroamphoacetate

Beschreibung

BenchChem offers high-quality Sodium lauroamphoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium lauroamphoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

156028-14-7 |

|---|---|

Molekularformel |

C18H34N2NaO3 |

Molekulargewicht |

349.5 g/mol |

IUPAC-Name |

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |

InChI |

InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3; |

InChI-Schlüssel |

IOLPZPSWYXRSGB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Lauroamphoacetate for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the core physicochemical properties of Sodium Lauroamphoacetate, an amphoteric surfactant of significant interest in research, particularly in the fields of drug development and formulation science. This document provides a consolidated resource for scientists and researchers, presenting key data in a structured format, outlining detailed experimental protocols, and visualizing complex concepts for enhanced understanding.

Sodium Lauroamphoacetate is a mild, versatile surfactant valued for its excellent foaming, cleansing, and conditioning properties.[1][2] Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, makes it a valuable component in a wide range of formulations.[3] This guide delves into the essential parameters that define its behavior and functionality in aqueous systems.

Core Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Sodium Lauroamphoacetate is presented below. These parameters are critical for predicting and controlling its performance in various applications, from personal care products to advanced drug delivery systems.

| Property | Value | Source(s) |

| INCI Name | Sodium Lauroamphoacetate | [3] |

| CAS Number | 66161-62-4 | [4] |

| Molecular Formula | C18H35N2O4Na | [5] |

| Molecular Weight | 366.47 g/mol | [5] |

| Appearance | Clear to hazy, viscous yellow liquid | [6][7] |

| pH (as supplied or in 10% solution) | 8.0 - 10.5 | [1][7] |

| Solubility | Water-soluble | [5] |

| Viscosity | Can be as high as 5000 cP at 25°C, depending on concentration | [5] |

| Stability | Stable over a wide pH range (2-13) and in high electrolyte solutions | [1] |

| Compatibility | Compatible with anionic, cationic, and nonionic surfactants | [8][9] |

Surfactant-Specific Properties

The surfactant properties of Sodium Lauroamphoacetate are central to its functionality. These include its ability to reduce surface tension and form micelles, which are critical for emulsification, solubilization, and cleansing.

| Property | Description | Source(s) |

| Surface Tension Reduction | As a surfactant, it effectively lowers the surface tension of water.[1] | [1] |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to self-assemble into micelles. While a specific value for pure Sodium Lauroamphoacetate is not readily available in the literature, it can be empirically determined using the methods outlined below. | [10] |

| Foaming Properties | Exhibits excellent foaming capabilities, producing a rich and stable lather.[6][9] | [6][9] |

| Mildness | Known for its low irritation potential to the skin and eyes, making it suitable for sensitive applications.[6][11] | [6][11] |

Experimental Protocols

For researchers seeking to characterize Sodium Lauroamphoacetate, the following are detailed methodologies for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) by Conductometric Titration

The CMC of an ionic or amphoteric surfactant in an aqueous solution can be determined by measuring the change in conductivity as a function of surfactant concentration.

Materials:

-

Sodium Lauroamphoacetate

-

High-purity deionized water

-

Conductivity meter and probe

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Prepare a stock solution of Sodium Lauroamphoacetate of a known concentration (e.g., 0.1 M) in deionized water.

-

Place a known volume of deionized water (e.g., 100 mL) in a beaker with a magnetic stir bar and immerse the conductivity probe.

-

Allow the temperature of the water to equilibrate to a constant value (e.g., 25°C) and record the initial conductivity.

-

Titrate the deionized water with the Sodium Lauroamphoacetate stock solution by adding small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the solution to stabilize for a few minutes while stirring gently, then record the conductivity.

-

Continue the titration well beyond the expected CMC.

-

Plot the specific conductivity versus the concentration of Sodium Lauroamphoacetate.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]

Determination of Surface Tension

Surface tension is a critical parameter for evaluating the effectiveness of a surfactant. The Du Noüy ring method or the Wilhelmy plate method are commonly used.

Materials:

-

Tensiometer (with a platinum-iridium ring or Wilhelmy plate)

-

Sodium Lauroamphoacetate solutions of varying concentrations

-

Glass vessel

-

Temperature control unit

Procedure:

-

Prepare a series of aqueous solutions of Sodium Lauroamphoacetate with concentrations ranging from well below to well above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a Sodium Lauroamphoacetate solution in the glass vessel and allow it to reach thermal equilibrium.

-

Measure the surface tension of the solution using the tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.

-

Repeat the measurement for each concentration.

-

Plot the surface tension as a function of the logarithm of the Sodium Lauroamphoacetate concentration.

-

The concentration at which the surface tension plateaus corresponds to the CMC.[13]

Visualizations

To further elucidate key concepts, the following diagrams have been generated using Graphviz.

Caption: Chemical structure and micelle formation of Sodium Lauroamphoacetate.

Caption: Experimental workflow for CMC determination.

Applications in Research and Drug Development

Amphoteric surfactants like Sodium Lauroamphoacetate are gaining attention in pharmaceutical and biomedical research. Their mildness, biocompatibility, and ability to form self-assembled structures make them promising candidates for various drug delivery applications.[14][15]

Surfactants are crucial in solubilizing poorly water-soluble drugs, thereby enhancing their bioavailability.[14] The micellar structures formed by Sodium Lauroamphoacetate above its CMC can encapsulate hydrophobic drug molecules, protecting them from degradation and facilitating their transport to target sites.[15] This is particularly relevant for the development of novel formulations for oral, topical, and parenteral drug delivery.

Furthermore, the ability of Sodium Lauroamphoacetate to interact with biological membranes can be leveraged to enhance drug permeation across cellular barriers.[14] Its use in nano-emulsions, liposomes, and other nanocarriers is an active area of research for targeted drug delivery and controlled release.[16]

Caption: Role of Sodium Lauroamphoacetate in a micellar drug delivery system.

References

- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Sodium Lauroamphoacetate - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. Sodium Lauroamphoacetate [limefav.com]

- 7. stobec.com [stobec.com]

- 8. newdirections.com.au [newdirections.com.au]

- 9. ulprospector.com [ulprospector.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. puracy.com [puracy.com]

- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Delivering more for less: nanosized, minimal-carrier and pharmacoactive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Mechanism of Action of Sodium Lauroamphoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Lauroamphoacetate (SLAA) is an amphoteric surfactant widely utilized in personal care and cosmetic formulations for its characteristic mildness. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms that underpin its biological activity, with a particular focus on its interactions within biological systems. While extensive research exists for more aggressive surfactants, specific mechanistic data for Sodium Lauroamphoacetate is less abundant. Consequently, this guide synthesizes direct evidence where available and draws upon established principles of surfactant science and comparative studies with other surfactant classes to elucidate its mode of action. The primary mechanism of SLAA's biological interaction is centered on its physicochemical properties as a surface-active agent, leading to interactions with the stratum corneum, cellular membranes, and proteins. Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, is key to its reduced irritation potential compared to purely anionic or cationic surfactants.

Physicochemical Properties

Sodium Lauroamphoacetate is a zwitterionic surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic head group, the prevalence of which is pH-dependent.[1] This dual-charge characteristic is fundamental to its mildness and its interaction with biological surfaces.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄N₂NaO₃ | [2] |

| Molecular Weight | 349.471 g/mol | [2] |

| Type | Amphoteric Surfactant | [1] |

| Origin | Derived from Coconut Oil | [3] |

Mechanism of Action in Biological Systems

The biological activity of Sodium Lauroamphoacetate is primarily a consequence of its surface-active properties, which drive its interaction with the skin's outer layer, the stratum corneum, and its constituent cells, the keratinocytes.

Interaction with the Stratum Corneum and Lipid Bilayers

The stratum corneum provides the primary barrier function of the skin, composed of corneocytes embedded in a lipid-rich matrix. Surfactants can disrupt this barrier, leading to increased transepidermal water loss (TEWL) and penetration of irritants.[4]

The interaction of surfactants with the lipid lamellae of the stratum corneum is a key factor in their irritation potential.[5] Anionic surfactants like Sodium Lauryl Sulfate (SLS) are known to disorder and extract lipids from the stratum corneum.[6] While direct studies on Sodium Lauroamphoacetate's effect on stratum corneum lipids are limited, its amphoteric nature suggests a less aggressive interaction. The general order of surfactant irritation potential is anionic > amphoteric > non-ionic, which is attributed to differences in their interaction with skin proteins and lipids.[7] It is hypothesized that the zwitterionic headgroup of SLAA results in a more balanced interaction with the lipid bilayer, causing less disruption than purely anionic surfactants.

Below is a diagram illustrating the general mechanism of surfactant interaction with a lipid bilayer.

Caption: Fig. 1: Hypothesized interaction of SLAA monomers with a cell membrane lipid bilayer.

Interaction with Skin Proteins

Surfactants can bind to and denature proteins, a key mechanism of irritation.[8] The interaction is driven by both electrostatic and hydrophobic forces. Anionic surfactants are known to be potent protein denaturants. The reduced irritation potential of amphoteric surfactants like SLAA is partly due to their milder interaction with proteins.[7] The zwitterionic nature of SLAA at physiological pH may lead to less charge repulsion with proteins compared to anionic surfactants, resulting in a lower propensity for denaturation.

Cellular Effects

There is currently no direct evidence to suggest that Sodium Lauroamphoacetate at typical usage concentrations significantly modulates specific intracellular signaling pathways, such as inflammatory or apoptotic pathways. Surfactant-induced irritation can lead to the release of pro-inflammatory cytokines like IL-1α from keratinocytes.[9] Given the known mildness of SLAA, it is expected to have a minimal effect on cytokine release compared to more irritant surfactants.

The potential for surfactants to influence intracellular calcium signaling exists, as disruption of the cell membrane can alter ion fluxes. However, no specific studies on Sodium Lauroamphoacetate's effect on calcium signaling have been identified.

The following diagram illustrates a generalized workflow for assessing surfactant effects on reconstructed human epidermis.

Caption: Fig. 2: A typical experimental workflow for evaluating the effects of SLAA on a reconstructed human epidermis model.

Quantitative Data

Quantitative data on the biological effects of Sodium Lauroamphoacetate is limited in publicly accessible literature. The following table summarizes available information and provides context with data from other surfactant types.

| Parameter | Sodium Lauroamphoacetate | Sodium Lauryl Sulfate (SLS) (Anionic) | Cocamidopropyl Betaine (Amphoteric) | Polysorbate 20 (Non-ionic) |

| Zein Test (g Zein/100mL) | Low (indicative of mildness) | High | Low to Moderate | Very Low |

| Eye Irritation Potential | Very Low | High | Low to Moderate | Very Low |

| Skin Irritation Potential | Very Low | High | Low to Moderate | Very Low |

Note: Specific numerical values for the Zein test for SLAA are not consistently reported across public sources, but it is consistently categorized as a mild surfactant by this and other methods.

Experimental Protocols

Detailed experimental protocols for the assessment of surfactant effects on biological systems are crucial for reproducible research. Below are methodologies for key experiments cited in the context of surfactant evaluation.

Reconstructed Human Epidermis Irritation Assay

-

Model: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).

-

Procedure:

-

Equilibrate the tissue cultures according to the manufacturer's instructions.

-

Prepare solutions of Sodium Lauroamphoacetate at various concentrations in a buffered saline solution (e.g., PBS). A negative control (PBS) and a positive control (e.g., 1% SDS) should be included.

-

Apply a defined volume (e.g., 50-100 µL) of the test solutions to the apical surface of the tissue cultures.

-

Incubate for a specified period (e.g., 1 hour), followed by a post-exposure incubation in fresh medium (e.g., 24-42 hours).[11]

-

Assess cell viability using the MTT assay. This involves incubating the tissues with MTT solution, followed by extraction of the formazan (B1609692) product and measurement of its absorbance.

-

Collect the culture medium from the post-exposure incubation period and quantify the release of pro-inflammatory cytokines, such as IL-1α, using an ELISA kit.

-

-

Endpoints:

-

Cell Viability: Expressed as a percentage relative to the negative control. A significant reduction in viability indicates cytotoxicity.

-

IL-1α Release: Expressed in pg/mL. A significant increase indicates a pro-inflammatory response.

-

Zein Test for Protein Denaturation

-

Principle: This in vitro assay measures the potential of a surfactant to denature protein. Zein, a corn protein insoluble in water, is used as a proxy for skin keratin. The amount of solubilized Zein is proportional to the surfactant's protein denaturation potential.

-

Procedure:

-

Prepare a standardized solution of the surfactant (e.g., 1% active concentration).

-

Add a specified amount of Zein powder (e.g., 2 g) to a defined volume of the surfactant solution (e.g., 40 mL).

-

Stir the mixture at a constant temperature (e.g., 35°C) for a set time (e.g., 1 hour).

-

Filter the solution to remove undissolved Zein.

-

Determine the amount of solubilized Zein in the filtrate, typically by nitrogen analysis (e.g., Kjeldahl method).

-

-

Endpoint: The result is expressed as the "Zein number," which is the grams of Zein solubilized by 100 mL of the surfactant solution. A lower Zein number indicates greater mildness.

Conclusion

The mechanism of action of Sodium Lauroamphoacetate in biological systems is intrinsically linked to its amphoteric surfactant properties. Its zwitterionic nature at physiological pH results in a milder interaction with the lipids and proteins of the stratum corneum compared to purely ionic surfactants. This leads to a lower potential for skin barrier disruption, protein denaturation, and subsequent irritation. While specific quantitative data on its cellular and molecular interactions are not extensively documented in public literature, its well-established use in mild cleansing formulations is strongly supported by the collective understanding of surfactant science. Further research employing modern in vitro and biophysical techniques would be beneficial to provide a more detailed quantitative understanding of its biological interactions.

References

- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. lesielle.com [lesielle.com]

- 4. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stratum corneum lipid removal by surfactants: relation to in vivo irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. – METHODS TO ASSESS SKIN BARRIER INTEGRITY: EFFECTS OF CLEANSING PRODUCTS | Plastic Surgery Key [plasticsurgerykey.com]

- 9. In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iivs.org [iivs.org]

- 11. IN VITRO ASSESSMENT OF SKIN IRRITATION POTENTIAL OF SURFACTANT BASED FORMULATIONS USING 3-D SKIN RECONSTRUCTED TISSUES AND CYTOKINE EXPRESSION ANALYSIS. • Mattek - Part of Sartorius [mattek.com]

Determining the Critical Micelle Concentration (CMC) of Sodium Lauroamphoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[1] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles.[1]

For drug development professionals, the CMC is a critical value. Micelles can solubilize poorly water-soluble drugs, enhancing their bioavailability. Understanding the CMC of an excipient like Sodium Lauroamphoacetate, a mild zwitterionic (amphoteric) surfactant, is crucial for optimizing formulation performance, ensuring drug stability, and controlling drug release profiles.

Experimental Methodologies for CMC Determination

For a zwitterionic surfactant such as Sodium Lauroamphoacetate, several methods are suitable for accurately determining its CMC. The most common and appropriate techniques are Surface Tensiometry and Fluorescence Spectroscopy .[3] While conductivity measurements are effective for ionic surfactants, they are not suitable for non-ionic or zwitterionic surfactants whose net charge does not change significantly upon micellization.[3]

Surface Tensiometry

This is a direct and widely used method for determining the CMC of all types of surfactants.[3] It relies on measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

-

Preparation of Solutions:

-

Prepare a stock solution of Sodium Lauroamphoacetate in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC. The dilutions should be prepared in logarithmic steps for better visualization of the inflection point.

-

-

Instrumentation and Calibration:

-

Utilize a surface tensiometer equipped with a Wilhelmy plate.

-

Ensure the Wilhelmy plate is meticulously cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flamed to eliminate any organic residues.

-

Calibrate the instrument according to the manufacturer's guidelines, typically using a substance with a known surface tension, such as pure water.[4]

-

-

Measurement Procedure:

-

Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the system to equilibrate and the surface tension reading to stabilize before recording the value.

-

Repeat the measurement for each prepared surfactant solution, progressing from the lowest to the highest concentration.

-

Thoroughly clean and dry the plate between each measurement to prevent cross-contamination.[4]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the Sodium Lauroamphoacetate concentration (log C).

-

The resulting graph will typically display two linear regions: a region with a negative slope at concentrations below the CMC and a region that is nearly horizontal at concentrations above the CMC.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Fluorescence Spectroscopy

This is a highly sensitive indirect method that utilizes a fluorescent probe (e.g., pyrene) which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[5] The partitioning of the probe into the hydrophobic core of the micelles as they form leads to a distinct change in its fluorescence spectrum, allowing for the determination of the CMC.

-

Preparation of Solutions:

-

Prepare a stock solution of Sodium Lauroamphoacetate in deionized water.

-

Create a series of dilutions from the stock solution.

-

Prepare a stock solution of the fluorescent probe, pyrene (B120774), in a suitable organic solvent (e.g., ethanol or acetone) at a low concentration (e.g., 0.2 mM).[6]

-

-

Sample Preparation for Measurement:

-

To a constant volume of each Sodium Lauroamphoacetate dilution, add a very small, fixed volume of the pyrene stock solution. The final concentration of the probe should be minimal to avoid altering the micellization process.

-

Mix the solutions thoroughly and allow them to equilibrate.

-

-

Instrumentation and Measurement:

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I3/I1).

-

Plot the I3/I1 ratio as a function of the Sodium Lauroamphoacetate concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by fitting the data to a sigmoidal function.[6][7]

-

Data Presentation

Quantitative data obtained from the aforementioned experiments should be meticulously recorded and organized. A structured table is recommended for clarity and ease of comparison between different experimental runs or conditions.

| Experimental Run | Method Used | Temperature (°C) | Solvent/Medium | Measured CMC (mM) | Measured CMC (% w/v) | Notes |

| 1 | Surface Tensiometry | 25 | Deionized Water | |||

| 2 | Fluorescence Spectroscopy | 25 | Deionized Water | |||

| 3 | Surface Tensiometry | 37 | PBS (pH 7.4) | |||

| 4 | Fluorescence Spectroscopy | 37 | PBS (pH 7.4) |

Conclusion

The critical micelle concentration is a pivotal characteristic of surfactants that significantly influences their application in research and drug development. For Sodium Lauroamphoacetate, a zwitterionic surfactant, surface tensiometry and fluorescence spectroscopy are robust methods for its determination. By following the detailed protocols outlined in this guide, researchers and scientists can accurately measure the CMC of Sodium Lauroamphoacetate under their specific experimental conditions, enabling informed and effective formulation design.

References

- 1. researchgate.net [researchgate.net]

- 2. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

Synthesis and purification of Sodium lauroamphoacetate for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Lauroamphoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of Sodium Lauroamphoacetate (SLAA) for laboratory applications. It includes detailed chemical principles, generalized experimental protocols, and methods for purification and analysis.

Introduction

Sodium Lauroamphoacetate is a true amphoteric surfactant, meaning it possesses both acidic and basic functional groups and can exist as a cation, anion, or zwitterion depending on the pH of the solution.[1] Its proper IUPAC name is sodium 2-[2-dodecanamidoethyl-(2-hydroxyethyl)amino]acetate.[1] This surfactant is highly valued for its exceptionally mild nature, making it a common ingredient in personal care products, especially those designed for sensitive skin.[2] For laboratory use, particularly in the context of formulation science or biological studies, a high-purity sample free from manufacturing by-products is often required.

The synthesis of SLAA is a two-step process involving the formation of an imidazoline (B1206853) intermediate followed by a ring-opening carboxymethylation.[1][3] The primary challenges in its preparation are controlling the reaction to minimize the formation of by-products and the subsequent purification of the final amphoteric, surface-active product from salts and other impurities.[1][4]

Synthesis of Sodium Lauroamphoacetate

The synthesis proceeds via two main chemical reactions: (1) condensation of lauric acid and aminoethylethanolamine (AEEA) to form a cyclic imidazoline, and (2) alkylation of the imidazoline with sodium chloroacetate (B1199739) (SCA) to yield the final product.

Reaction Pathway

The overall synthetic route is depicted below. Initially, lauric acid and AEEA undergo a condensation reaction at high temperature, eliminating two molecules of water to form Lauryl Hydroxyethyl (B10761427) Imidazoline (LHI). The LHI intermediate is then reacted with SCA under alkaline conditions, which opens the imidazoline ring and adds a carboxymethyl group to the more nucleophilic nitrogen atom.

Caption: Reaction pathway for the synthesis of Sodium Lauroamphoacetate.

Experimental Protocol (Generalized)

This protocol is a generalized representation for laboratory-scale synthesis, adapted from industrial processes described in patent literature.[4][5][6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Lauryl Hydroxyethyl Imidazoline (LHI)

-

Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a short-path distillation head connected to a vacuum trap and pump.

-

Charge the flask with Lauric Acid (1.0 mol equivalent) and Aminoethylethanolamine (AEEA, 1.1 mol equivalent). A slight molar excess of AEEA is used to minimize the formation of diamide (B1670390) by-products.[6]

-

Begin stirring and heat the mixture under a nitrogen atmosphere to approximately 150°C. Water will begin to distill off as the initial amide is formed.

-

After the initial water evolution subsides, gradually increase the temperature to 180-185°C.

-

Carefully apply a vacuum to the system to facilitate the removal of the second equivalent of water and drive the cyclization reaction to completion.[4][5]

-

Maintain the reaction at 180-185°C under vacuum for 2-4 hours, or until water distillation ceases.

-

Cool the resulting molten product, which is the crude Lauryl Hydroxyethyl Imidazoline (LHI) intermediate, to 60-70°C before proceeding to the next step.

Step 2: Synthesis of Sodium Lauroamphoacetate (SLAA)

-

In a separate reaction vessel, prepare a solution of sodium chloroacetate (SCA) by dissolving chloroacetic acid (1.1 mol equivalent relative to LHI) in deionized water and neutralizing it with a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) to a pH of 7.0. Ensure this is done in an ice bath as the neutralization is exothermic.

-

To the main reaction flask containing the molten LHI intermediate (1.0 mol equivalent), add deionized water to create a stirrable slurry.

-

Add an additional amount of 50% NaOH solution to the LHI slurry to bring the initial pH to approximately 10.0-11.0.

-

Heat the LHI mixture to 75-80°C.

-

Slowly add the prepared SCA solution to the LHI mixture over 1-2 hours, while continuously monitoring and maintaining the pH between 8.5 and 10.0 by adding 50% NaOH solution as needed.[7] Maintaining this pH range is critical to minimize the hydrolysis of SCA to sodium glycolate (B3277807).

-

After the addition is complete, maintain the reaction temperature at 85-95°C for an additional 2-4 hours to ensure the complete opening of the imidazoline ring and alkylation.[4][5]

-

The reaction progress can be monitored by the consumption of the imidazoline, which can be observed via UV spectroscopy.[8]

-

Cool the resulting viscous, amber-colored solution. This is the crude Sodium Lauroamphoacetate product, containing significant amounts of sodium chloride and other impurities.

Data: Reaction Parameters and Composition

The following tables summarize typical reaction parameters and the composition of crude SLAA as reported in the literature.

Table 1: Summary of Typical Reaction Parameters

| Parameter | Step 1: Imidazoline Formation | Step 2: Carboxymethylation | Reference(s) |

|---|---|---|---|

| Key Reagents | Lauric Acid, AEEA | LHI, Sodium Chloroacetate, NaOH | [1] |

| Molar Ratio | 1.0 : 1.1 (Lauric Acid : AEEA) | 1.0 : 1.1 (LHI : SCA) | [6][7] |

| Temperature | 150°C → 185°C | 75°C → 95°C | [4][5] |

| Pressure | Atmospheric, then Vacuum | Atmospheric | [4][6] |

| pH Control | Not applicable | 8.5 - 10.0 | [7] |

| Typical Duration | 2 - 4 hours | 3 - 6 hours |[4][5] |

Table 2: Example Compositional Analysis of Crude Surfactant Solutions (Data adapted from patent literature comparing a pH-controlled process (C) with a standard process (B))

| Component | Process B (Standard) | Process C (pH-Controlled) | Reference |

|---|---|---|---|

| Active Matter (%) | 38.6 | 38.9 | [5] |

| Sodium Chloride (%) | 8.2 | 6.8 | [5] |

| Sodium Glycolate (%) | 4.8 | 2.5 | [5] |

| Unalkylated Amide (%) | 4.0 | 2.0 | [5] |

| Sodium Monochloroacetate (ppm) | 100 | < 10 |[5] |

Purification of Sodium Lauroamphoacetate

Purification of the crude product is challenging due to its surfactant properties and the high concentration of salt. Standard techniques like simple recrystallization are often ineffective. For laboratory purposes, chromatographic methods are most suitable.

Purification Workflow

A logical workflow for purifying crude SLAA involves removing the bulk of the salt by-product followed by chromatographic separation to remove organic impurities.

Caption: Generalized workflow for the purification of Sodium Lauroamphoacetate.

Experimental Protocol: Reversed-Phase Flash Chromatography

This protocol describes a general approach for purifying ionic, amphiphilic compounds and should be optimized for the specific equipment and scale used.[9]

-

Sample Preparation: Dilute the crude SLAA solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate) to reduce viscosity. If the solution is very concentrated, an optional dialysis step against deionized water can be performed to remove the bulk of the NaCl, which can interfere with chromatography.

-

Column Preparation:

-

Select a reversed-phase column (e.g., C18 silica).

-

Equilibrate the column with the initial mobile phase (Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (B1210297), pH adjusted to ~7.0). A volatile buffer like ammonium acetate is crucial as it can be removed under vacuum.[9]

-

-

Loading: Load the prepared sample onto the equilibrated column. Use a "dry loading" technique if precipitation is an issue, where the sample is adsorbed onto a small amount of C18 silica (B1680970) before being placed at the top of the column.

-

Elution:

-

Begin elution with 100% Mobile Phase A. The highly polar NaCl and sodium glycolate impurities should elute first.

-

Apply a linear gradient to increase the concentration of the organic modifier (Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate). A shallow gradient (e.g., 5% to 60% B over 20-30 column volumes) is recommended.

-

The SLAA product will elute as the organic concentration increases. The less polar unalkylated amide and LHI impurities will elute at higher organic concentrations.

-

-

Fraction Collection & Analysis: Collect fractions throughout the gradient elution. Analyze the fractions for the presence of the desired product using a suitable technique, such as Thin Layer Chromatography (TLC) or analytical HPLC.

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified Sodium Lauroamphoacetate as a solid, free from the volatile buffer.

-

Characterization

The identity and purity of the synthesized Sodium Lauroamphoacetate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure, showing characteristic peaks for the lauryl chain, the ethylenediamine (B42938) backbone, the hydroxyethyl group, and the carboxymethyl group.

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the amide C=O stretch (~1640 cm⁻¹), the carboxylate C=O stretch (~1600 cm⁻¹), and the O-H stretch (~3400 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): An analytical reversed-phase HPLC method can be used to determine the purity of the final product and quantify any remaining impurities.[10][11] Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are suitable detection methods for this non-chromophoric compound.[12]

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. specialchem.com [specialchem.com]

- 3. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]

- 4. US6232496B1 - Process for the preparation of amphoacetate surfactants - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]

- 7. EP0647469B2 - Process for the preparation of imidazoline derived amphoacetates surfactants of higher purity - Google Patents [patents.google.com]

- 8. US4269730A - Substituted imidazoline reactions with chloroacetate salts - Google Patents [patents.google.com]

- 9. biotage.com [biotage.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of sodium laureth sulfate by reversed-phase liquid chromatography with evaporative light scattering detection and 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Impact of pH and Ionic Strength on Sodium Lauroamphoacetate Behavior

Introduction to Sodium Lauroamphoacetate (SLAA)

Sodium Lauroamphoacetate (SLAA) is a high-performance amphoteric surfactant widely utilized in the personal care and pharmaceutical industries.[1][2][3] Chemically, it is the sodium salt of a carboxymethylated derivative of an imidazoline (B1206853) derived from lauric acid, with the chemical formula C₁₈H₃₅N₂O₄Na and a molecular weight of 366.47 g/mol .[4]

As a "true" amphoteric surfactant, SLAA possesses both a weakly acidic carboxylic acid group (pKa ≈ 2) and a weakly basic tertiary amino group (pKa ≈ 8 when protonated).[4] This unique structure allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution.[4][5][6][7] This versatility, combined with its inherent mildness, excellent foaming capabilities, and compatibility with a broad range of other ingredients, makes it a preferred choice for formulations designed for sensitive skin, baby care products, and high-performance cleansers.[3][8][9][10] SLAA is stable over a wide pH range (typically 2-13) and shows excellent tolerance to high concentrations of electrolytes.[1][11]

The Critical Impact of pH on SLAA's Ionic Character

The defining characteristic of Sodium Lauroamphoacetate is its pH-responsive nature. The overall charge of the surfactant molecule changes with the hydrogen ion concentration of the solution, which in turn dictates its physicochemical properties and performance in a formulation.

-

Acidic Conditions (pH < 4): At a low pH, the tertiary amine group is protonated, giving the molecule a net positive charge. In this state, SLAA behaves as a cationic surfactant .

-

Isoelectric Range (pH 4-7): In this range, both the carboxylic acid group is deprotonated (negative charge) and the tertiary amine is protonated (positive charge). The molecule carries both charges simultaneously and is electrically neutral overall, existing as a zwitterion .[4] This is the state where SLAA typically exhibits maximum surface activity and mildness.

-

Alkaline Conditions (pH > 7): At a high pH, the tertiary amine group is deprotonated (neutral), while the carboxylic acid group remains deprotonated. This imparts a net negative charge to the molecule, causing it to behave as an anionic surfactant .[4]

This pH-dependent equilibrium is a critical consideration for formulators, as it affects solubility, interaction with other ingredients, and performance attributes like conditioning and viscosity.

Caption: pH-dependent forms of Sodium Lauroamphoacetate.

Data Summary: Expected Effect of pH on SLAA Properties

| pH Range | Dominant Ionic Form | Expected Surface Tension | Expected Foaming Ability | Primary Characteristics |

| < 4 | Cationic | Moderate | Good | Conditioning, substantive to negatively charged surfaces (hair, skin) |

| 4 - 7 | Zwitterionic | Lowest | Excellent | Maximum mildness, excellent foam, synergistic viscosity building |

| > 7 | Anionic | Low | Very Good | Good cleansing, compatible with cationic polymers |

The Influence of Ionic Strength (Electrolytes)

Ionic strength, typically modified by adding electrolytes such as sodium chloride (NaCl), plays a crucial role in modulating the behavior of SLAA in aqueous solutions. Commercial grades of SLAA are often supplied with 6-9% w/w residual NaCl from the manufacturing process, which contributes to their initial viscosity.[4][11]

Impact on Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For zwitterionic surfactants like SLAA, increasing the ionic strength by adding salt typically lowers the CMC .[12][13] The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, reducing the energy barrier for aggregation and allowing micelles to form at a lower concentration.[12]

Impact on Viscosity

One of the most significant effects of ionic strength is on solution viscosity. Adding NaCl to a solution of SLAA (especially when combined with anionic surfactants) generally causes a substantial increase in viscosity up to a certain peak concentration, after which the viscosity may plateau or decrease.[14][15][16] This phenomenon is attributed to a change in micelle morphology. The salt reduces electrostatic repulsion, allowing the initially small, spherical micelles to grow into large, elongated, and entangled worm-like structures, which dramatically increases the solution's resistance to flow.[15]

Caption: Effect of increasing ionic strength on micelle structure and viscosity.

Impact on Foam Properties

The effect of ionic strength on foam is multifaceted. Moderate salt concentrations can enhance foam stability by increasing the surface viscosity of the bubble lamellae and reducing the rate of liquid drainage from the foam structure.[17][18] However, excessively high salt concentrations can disrupt the packing of surfactant molecules at the air-water interface, potentially destabilizing the foam. SLAA is known for its good performance and stability in high electrolyte systems.[8][11]

Data Summary: Expected Effect of Ionic Strength on SLAA Properties

The following table outlines the generally observed effects of increasing NaCl concentration on the key properties of a zwitterionic surfactant solution like SLAA at a near-neutral pH.

| NaCl Concentration | Critical Micelle Conc. (CMC) | Viscosity | Foam Stability | Mechanism of Action |

| Low | Higher | Low | Good | Micelles are small and spherical; foam drainage is relatively fast. |

| Moderate | Decreases | Increases Significantly | Can Increase | Salt shields head groups, promoting micellar growth to worm-like structures and increasing surface viscosity. |

| High | Lowest | May Decrease (Post-Peak) | Can Decrease | Excessive salt may disrupt optimal surfactant packing and micelle structure. |

Experimental Protocols

To quantitatively assess the impact of pH and ionic strength on SLAA, standardized experimental procedures are essential.

Protocol for Surface Tension and CMC Determination

This protocol determines the effectiveness of the surfactant at reducing surface tension and the concentration at which it forms micelles.

-

Preparation of Solutions: Prepare a stock solution of SLAA in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range (e.g., from 0.01 mM to 100 mM). For ionic strength studies, prepare all solutions in a constant background of NaCl (e.g., 0.1 M). For pH studies, adjust the pH of each solution using dilute HCl or NaOH.

-

Instrumentation: Use a tensiometer (Du Noüy ring or Wilhelmy plate method). Ensure the instrument is calibrated and the measurement probe is meticulously cleaned.

-

Measurement: Measure the surface tension of each prepared solution at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show a sharp decrease in surface tension followed by a plateau.

-

CMC Determination: The CMC is the concentration at the inflection point where the curve breaks. It can be determined by finding the intersection of the two linear portions of the curve.

Caption: Experimental workflow for Critical Micelle Concentration (CMC) determination.

Protocol for Viscosity Measurement

This protocol quantifies the thickening effect of SLAA under different conditions.

-

Preparation of Solutions: Prepare SLAA solutions at a fixed concentration (e.g., 5% active). For pH studies, adjust the pH of different samples across the desired range. For ionic strength studies, add varying amounts of NaCl (e.g., 0% to 5% w/w) to different samples at a constant pH.

-

Instrumentation: Use a rotational viscometer or rheometer with a suitable spindle or geometry (e.g., cone-and-plate).

-

Measurement: Equilibrate the sample to a constant temperature (e.g., 25°C). Measure the viscosity at a constant shear rate or across a range of shear rates to observe flow behavior (e.g., Newtonian, shear-thinning).

-

Data Analysis: Plot viscosity (in centipoise, cP, or Pascal-seconds, Pa·s) against the variable being tested (pH or NaCl concentration).

Protocol for Foam Ability and Stability Measurement

This protocol assesses the foaming characteristics of SLAA solutions.

-

Preparation of Solutions: Prepare SLAA solutions at a specified concentration (e.g., 1% active) under the desired pH and ionic strength conditions.

-

Instrumentation: Use a graduated cylinder with a stopper (e.g., 250 mL). The Ross-Miles foam test apparatus provides a more standardized method.

-

Measurement (Shaking Method):

-

Add a fixed volume of the test solution (e.g., 100 mL) to the graduated cylinder.

-

Stopper the cylinder and shake vigorously for a set time (e.g., 30 seconds) with a consistent motion.

-

Immediately place the cylinder on a level surface and record the initial foam volume. This represents the foaming ability .

-

Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes). The rate of foam collapse indicates foam stability .

-

-

Data Analysis: Compare the initial foam volumes and the foam volume remaining after a specific time (e.g., 5 minutes) across the different test conditions.

Conclusion

The behavior of Sodium Lauroamphoacetate is intricately linked to the pH and ionic strength of its environment. Its amphoteric nature allows it to transition between cationic, zwitterionic, and anionic forms, providing formulators with a versatile tool to achieve specific performance targets. The zwitterionic form, prevalent at near-neutral pH, offers an optimal balance of mildness and foaming. Furthermore, the profound effect of electrolytes like NaCl on viscosity and micellization provides a powerful mechanism for controlling the rheology and texture of final formulations. A thorough understanding and quantitative characterization of these relationships are paramount for researchers and drug development professionals to effectively harness the full potential of this mild and versatile surfactant.

References

- 1. SODIUM LAUROAMPHOACETATE - Ataman Kimya [atamanchemicals.com]

- 2. lesielle.com [lesielle.com]

- 3. puracy.com [puracy.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. smashladder.com [smashladder.com]

- 6. AMPHOTERIC SURFACTANTS - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Lauroamphoacetate [limefav.com]

- 9. Sodium lauroamphoacetate - Wikipedia [en.wikipedia.org]

- 10. specialchem.com [specialchem.com]

- 11. stobec.com [stobec.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. EP0574086A2 - Alkyl sulfates as viscosity modifiers in anionic surfactant compositions - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Lauroamphoacetate: From Molecular Structure to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauroamphoacetate is a zwitterionic surfactant widely recognized for its mildness and excellent foaming properties. While extensively utilized in the personal care industry, its potential applications in the pharmaceutical sector as an excipient are gaining interest. This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and synthesis of sodium lauroamphoacetate. It further delves into its emerging role in drug development, exploring its potential as a solubilizing agent and absorption enhancer. This document is intended to serve as a foundational resource for researchers and professionals in the field of pharmaceutical sciences.

Molecular Formula and Structure

Sodium lauroamphoacetate is a complex amphoteric surfactant. The nomenclature and structural representation can vary in literature, which often reflects the intricacies of its synthesis and the resulting product mixture.

The most commonly accepted molecular formula for the primary component is C₁₈H₃₅N₂O₄Na .[1] However, other variations such as C₁₈H₃₄N₂NaO₃⁺ and C₁₆H₃₂ClN₂O₄ have also been reported, which may represent different salt forms or related compounds present in commercial grades.[2][3]

The structure of sodium lauroamphoacetate is characterized by a hydrophilic head and a hydrophobic tail. The hydrophobic portion consists of a lauryl group (C₁₂H₂₅), derived from lauric acid. The hydrophilic head is more complex, containing both a carboxylate group and a tertiary amine, which can be protonated. This dual functionality is responsible for its zwitterionic and amphoteric nature.

The synthesis of sodium lauroamphoacetate typically involves a two-step process.[2][4] Initially, lauric acid is reacted with aminoethylethanolamine (AEEA). This reaction first forms an amide, which upon heating, cyclizes to form an imidazoline (B1206853) intermediate.[4] In the second step, this imidazoline ring reacts with sodium chloroacetate. This leads to the opening of the imidazoline ring and the addition of a carboxymethyl group to the nitrogen atom, yielding the final sodium lauroamphoacetate structure.[1]

It is important to note that commercial sodium lauroamphoacetate is often a mixture of compounds, including the primary amphoacetate, as well as unreacted starting materials and by-products of the synthesis process.

Visualizing the Core Structure

References

Spectroscopic Analysis of Sodium Lauroamphoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Sodium Lauroamphoacetate, a widely used amphoteric surfactant in the pharmaceutical and cosmetic industries. This document outlines the structural basis for its spectroscopic properties and provides detailed, predicted data for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols provided are based on standard methodologies for the analysis of surfactants and other organic molecules.

Introduction to Sodium Lauroamphoacetate

Sodium Lauroamphoacetate is an amphoteric surfactant valued for its mildness, foaming properties, and stability over a wide pH range. Chemically, it exists in equilibrium between a cyclic imidazoline (B1206853) derivative and an open-chain amidoamine structure. The IUPAC name for the cyclic form is Sodium 2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate, while the open-chain form is Sodium N-(2-hydroxyethyl)-N-[2-(1-oxododecylamino)ethyl]glycinate.[1] This structural duality is important when interpreting spectroscopic data, as the commercially available product is often a mixture of these forms.

Synthesis of Sodium Lauroamphoacetate

The synthesis of Sodium Lauroamphoacetate is typically a two-step process, which is important for understanding potential impurities that may be observed during analysis.

Spectroscopic Analysis Workflow

A general workflow for the comprehensive spectroscopic analysis of a Sodium Lauroamphoacetate sample is presented below. This involves initial purification followed by analysis using multiple spectroscopic techniques to elucidate its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Sodium Lauroamphoacetate, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of the open-chain form of Sodium Lauroamphoacetate would exhibit signals corresponding to the various proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~0.88 | t | 3H | Terminal methyl group (CH₃) of lauryl chain |

| ~1.25 | m | 18H | Methylene groups ((CH₂)₉) of lauryl chain |

| ~2.20 | t | 2H | Methylene group adjacent to amide carbonyl (CH₂ -C=O) |

| ~2.7-2.9 | m | 4H | Methylene groups of ethylenediamine (B42938) backbone |

| ~3.20 | s | 2H | Methylene group adjacent to carboxylate (N-CH₂ -COO⁻) |

| ~3.6-3.8 | m | 4H | Methylene groups of hydroxyethyl group (N-CH₂ -CH₂ -OH) |

| (Broad) | s | 1H | Hydroxyl proton (-OH) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | Terminal methyl carbon of lauryl chain |

| ~22-32 | Methylene carbons of lauryl chain |

| ~36 | Methylene carbon adjacent to amide carbonyl |

| ~50-60 | Carbons of ethylenediamine and hydroxyethyl groups |

| ~170 | Carboxylate carbon (COO⁻) |

| ~175 | Amide carbonyl carbon (C=O) |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified Sodium Lauroamphoacetate in a suitable deuterated solvent (e.g., D₂O or CD₃OD). The choice of solvent is critical to avoid interference from solvent protons.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using a suitable internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Sodium Lauroamphoacetate, aiding in its identification and the characterization of related impurities.

Predicted Mass Spectrometry Data

Using Electrospray Ionization (ESI) in positive ion mode, the following ions are expected for the open-chain structure (Molecular Weight: 366.47 g/mol ).

| m/z | Ion Species | Description |

| 367.25 | [M+H]⁺ | Protonated molecular ion |

| 389.23 | [M+Na]⁺ | Sodium adduct of the molecular ion[1] |

Predicted Fragmentation Pattern: Fragmentation of the molecular ion would likely involve cleavage at the amide bond and along the ethylenediamine backbone, yielding characteristic daughter ions.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of purified Sodium Lauroamphoacetate (e.g., 1-10 µg/mL) in a suitable solvent system such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes to obtain comprehensive information. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments on the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in Sodium Lauroamphoacetate.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretching (hydroxyl group) and N-H stretching (amide) |

| 2920, 2850 | Strong | Asymmetric and symmetric C-H stretching (alkyl chain) |

| ~1650 | Strong | C=O stretching (amide I band)[1] |

| ~1600 | Strong | Asymmetric COO⁻ stretching (carboxylate) |

| ~1465 | Medium | C-H bending (methylene scissoring) |

| ~1400 | Medium | Symmetric COO⁻ stretching (carboxylate) |

| ~1050-1250 | Medium-Strong | C-N and C-O stretching |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid or waxy sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Data

The open-chain form of Sodium Lauroamphoacetate lacks significant chromophores that absorb in the 200-800 nm range. Therefore, it is expected to have minimal to no absorbance in the UV-Vis spectrum. However, the cyclic imidazoline form contains a C=N bond within the ring system, which is expected to exhibit an absorption maximum in the UV region. Studies on similar imidazolium (B1220033) compounds show an absorption peak around 210 nm.[2] The presence and intensity of this peak could potentially be used to estimate the equilibrium ratio of the cyclic to open-chain forms.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a series of solutions of Sodium Lauroamphoacetate in a UV-transparent solvent (e.g., water or ethanol) at known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectra of the solutions in a quartz cuvette over a wavelength range of approximately 190 to 400 nm. Use the pure solvent as a blank reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), if any. According to the Beer-Lambert law, absorbance is directly proportional to the concentration, allowing for quantitative analysis if a distinct chromophore is present.

Conclusion

The spectroscopic characterization of Sodium Lauroamphoacetate requires a multi-technique approach to fully elucidate its complex structure, which exists as an equilibrium mixture. While publicly available, peer-reviewed spectra are scarce, a combination of NMR, MS, FT-IR, and UV-Vis spectroscopy, interpreted based on the known chemical structures and principles of spectroscopic analysis, can provide a comprehensive profile of this important amphoteric surfactant. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmaceutical and cosmetic science for the quality control and further development of products containing Sodium Lauroamphoacetate.

References

- 1. Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate | 94087-04-4 | Benchchem [benchchem.com]

- 2. Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium Lauroamphoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal stability and degradation profile of Sodium Lauroamphoacetate, an amphoteric surfactant widely utilized in the pharmaceutical and cosmetic industries for its mildness and excellent foaming properties. Understanding the thermal behavior of this excipient is critical for ensuring product stability, safety, and efficacy, particularly in formulations subjected to heat during manufacturing, sterilization, or storage.

Executive Summary

Sodium Lauroamphoacetate is generally considered to be stable under recommended storage conditions. However, exposure to elevated temperatures can lead to degradation, compromising its performance and potentially generating undesirable byproducts. This guide consolidates the available data on its thermal stability, outlines potential degradation pathways, and provides standardized experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific quantitative data for pure Sodium Lauroamphoacetate is not extensively available in public literature, this guide draws upon information from safety data sheets, studies on structurally related compounds, and established principles of thermal analysis to provide a robust framework for its characterization.

Physicochemical Properties and General Stability

Sodium Lauroamphoacetate is a zwitterionic surfactant belonging to the amphoacetate class. Its stability is influenced by factors such as pH and temperature. It is known to be stable over a wide pH range.[1] Safety Data Sheets (SDS) for Sodium Lauroamphoacetate and related amphoteric surfactants indicate that the substance is stable under normal storage and handling conditions, typically advising to keep it away from heat and sources of ignition.[2]

Thermal Degradation Profile

Direct, detailed studies quantifying the thermal degradation of pure Sodium Lauroamphoacetate are scarce in peer-reviewed literature. However, based on its chemical structure and data from related compounds, a general degradation profile can be inferred.

Onset of Decomposition

Safety data for related amphoteric surfactants, such as cocamidopropyl betaine, suggests that decomposition may begin at temperatures above 250°C.[3] For some imidazoline (B1206853) derivatives, thermal degradation has been observed to occur in distinct endothermic and exothermic stages.[4] It is reasonable to hypothesize that Sodium Lauroamphoacetate exhibits a multi-stage degradation process. The initial stages likely involve the loss of water and cleavage of the less stable bonds within the molecule.

Hazardous Decomposition Products

Upon combustion or significant thermal decomposition, Sodium Lauroamphoacetate is expected to release hazardous products.[2] These primarily include:

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO2)

-

Nitrogen Oxides (NOx): Various oxides of nitrogen

-

Low Molecular Weight Hydrocarbons: Resulting from the breakdown of the lauryl chain.

The specific composition of the degradation products will depend on the temperature and the presence of oxygen.

Quantitative Thermal Analysis Data (Hypothetical)

While specific experimental data for Sodium Lauroamphoacetate is not available, the following table illustrates how quantitative data from TGA and DSC analyses would be presented. This serves as a template for researchers conducting their own thermal stability studies.

| Thermal Analysis Parameter | Value (Hypothetical) | Method | Conditions |

| TGA | |||

| Onset of Decomposition (Tonset) | ~ 220 °C | TGA | 10 °C/min, Nitrogen |

| Temperature at 5% Weight Loss (T5%) | ~ 240 °C | TGA | 10 °C/min, Nitrogen |

| Temperature at 50% Weight Loss (T50%) | ~ 350 °C | TGA | 10 °C/min, Nitrogen |

| Residual Mass at 600 °C | ~ 15% | TGA | 10 °C/min, Nitrogen |

| DSC | |||

| Glass Transition Temperature (Tg) | Not Typically Observed | DSC | 10 °C/min, Nitrogen |

| Endothermic Peak (Melting/Decomposition) | ~ 235 °C | DSC | 10 °C/min, Nitrogen |

| Exothermic Peak (Decomposition) | ~ 380 °C | DSC | 10 °C/min, Nitrogen |

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy in assessing the thermal stability of Sodium Lauroamphoacetate, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of Sodium Lauroamphoacetate upon heating, providing insights into its thermal stability and the presence of volatile components.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the Sodium Lauroamphoacetate sample into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, d(weight %)/dT vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the Sodium Lauroamphoacetate sample as a function of temperature, identifying thermal events such as melting, crystallization, glass transitions, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-7 mg of the Sodium Lauroamphoacetate sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 400 °C).

-

-

Data Analysis: Record the differential heat flow between the sample and reference pans as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of Sodium Lauroamphoacetate.

Caption: Workflow for Thermal Stability Assessment.

Hypothesized Thermal Degradation Pathway

Based on the structure of Sodium Lauroamphoacetate and known degradation mechanisms of similar surfactants, a simplified, hypothetical degradation pathway is proposed below. This involves the initial cleavage of the ester and amide linkages, followed by the breakdown of the heterocyclic ring and the alkyl chain.

Caption: Hypothesized Degradation Pathway.

Conclusion

The thermal stability of Sodium Lauroamphoacetate is a critical parameter for its application in pharmaceutical and cosmetic formulations. While it is stable under normal conditions, exposure to high temperatures can initiate a complex degradation process, leading to the formation of various byproducts. This guide provides a framework for understanding and evaluating its thermal profile through standardized analytical techniques. Researchers and formulation scientists are encouraged to perform specific TGA and DSC analyses on their particular grade of Sodium Lauroamphoacetate to obtain precise data for their applications, ensuring product quality and safety. Further research, particularly using techniques like Pyrolysis-GC-MS, would be invaluable in elucidating the exact degradation mechanisms and identifying the full spectrum of degradation products.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Sodium Lauroamphoacetate

For Immediate Release

Shanghai, China – December 21, 2025 – In a significant contribution to the fields of pharmaceutical sciences and materials research, this technical whitepaper offers an in-depth exploration of the solubility of Sodium Lauroamphoacetate in various organic solvents. This document is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding of this versatile amphoteric surfactant's behavior in non-aqueous environments.

Sodium Lauroamphoacetate, a widely utilized surfactant in personal care and specialty formulations, is recognized for its mildness, foaming properties, and broad pH stability.[1] While its aqueous solubility is well-documented to be high, a comprehensive public dataset on its solubility in diverse organic solvents has been notably absent.[2][3] This guide addresses this knowledge gap by consolidating available qualitative data and presenting a robust experimental framework for researchers to determine precise solubility parameters.

Overview of Sodium Lauroamphoacetate Solubility

Sodium Lauroamphoacetate is an amphoteric surfactant, meaning its charge and properties can vary with pH.[4][5] It is generally characterized as being highly soluble in water.[2][3] Conversely, it is often described as being insoluble in nonpolar organic solvents.[2][3] One safety data sheet explicitly states its solubility in ethanol.[6] The complexity of its structure, featuring both a hydrophobic lauryl chain and a hydrophilic head group with both anionic and cationic potential, results in nuanced interactions with different solvent classes.

Due to a scarcity of specific quantitative solubility data in publicly accessible literature, the following table summarizes the available qualitative information. It is important to note that many commercial grades of Sodium Lauroamphoacetate are supplied as aqueous solutions, typically containing 30-60% active ingredient, which can influence solubility assessments.[3][7]

Table 1: Qualitative Solubility of Sodium Lauroamphoacetate in Various Solvents

| Solvent Class | Solvent Example | Reported Solubility | Citation(s) |

| Polar Protic | Water | Highly Soluble | [2][3] |

| Ethanol | Soluble | [6] | |

| Polar Aprotic | Not Specified | Data Not Available | |

| Nonpolar | General | Insoluble | [2][3] |

Experimental Protocol for Solubility Determination

To empower researchers to generate precise, application-specific solubility data, the following is a detailed methodology for determining the solubility of Sodium Lauroamphoacetate in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of Sodium Lauroamphoacetate in a selected organic solvent at a specific temperature.

Materials:

-

Sodium Lauroamphoacetate (powder or concentrated form of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven

-

Glass vials with airtight seals

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Sodium Lauroamphoacetate to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature may be necessary to achieve clear separation of the saturated supernatant.

-

Sample Withdrawal and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent in which Sodium Lauroamphoacetate is freely soluble (e.g., deionized water).

-

Quantification: Analyze the concentration of Sodium Lauroamphoacetate in the diluted solution. While standardized methods like two-phase titration (as adapted from protocols for aqueous solutions) could be employed, a gravimetric approach is often more direct for solubility in organic solvents:

-

Pipette a known volume of the saturated supernatant into a pre-weighed dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of Sodium Lauroamphoacetate until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of Sodium Lauroamphoacetate dissolved in the initial volume of the solvent.

-

-

Calculation of Solubility: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).

Safety Precautions: Always consult the Material Safety Data Sheet (MSDS) for both Sodium Lauroamphoacetate and the selected organic solvents before commencing any experimental work. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Logical Workflow for Solvent Selection

For scientists and formulators, the selection of an appropriate solvent system is a critical step. The following diagram illustrates a logical workflow for this process, taking into account the properties of Sodium Lauroamphoacetate.

Caption: A logical workflow for selecting an appropriate solvent for Sodium Lauroamphoacetate.

Conclusion